(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Materials Science and Optical Storage
Nitrophenyl derivatives have been studied for their application in material science, specifically in reversible optical storage. For instance, the cooperative motion of polar side groups in amorphous polymers, incorporating nitrophenyl derivatives, can induce significant birefringence changes, useful for optical data storage. Such materials demonstrate the ability to photoinduce and photoerase birefringence, highlighting their potential in developing advanced optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).
Synthetic Chemistry and Medicinal Applications
In the realm of synthetic chemistry, derivatives similar to the compound are utilized in the synthesis of complex molecules with potential medicinal properties. For example, aminooxobutanoic acid derivatives have been employed in the creation of novel antibacterial agents, demonstrating the critical role these compounds play in drug discovery and development. The synthesis of α-(4-oxazolyl)amino esters, through Brønsted acid catalyzed tandem reactions, exemplifies the innovative approaches to crafting compounds with antibacterial activity, showcasing the versatility of nitrophenyl and amino acid derivatives in medicinal chemistry (Lee, Oh, & Kim, 2018).
Transition Metal Complexes
Furthermore, the study of complexes formed between similar nitrophenyl amino acid derivatives and transition metals opens new avenues in the exploration of their thermal and magnetic properties. These complexes are vital for understanding the interactions at the molecular level, potentially leading to applications in catalysis, material science, and the design of functional materials (Ferenc et al., 2017).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or reactivity.
Future Directions
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properties
IUPAC Name |
4-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c23-17(10-11-18(24)25)21-16(12-13-4-2-1-3-5-13)19(26)20-14-6-8-15(9-7-14)22(27)28/h1-9,16H,10-12H2,(H,20,26)(H,21,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBLWBFJHZHYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947271 | |
Record name | 4-Hydroxy-4-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid | |
CAS RN |
2440-62-2 | |
Record name | Suphepa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-4-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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